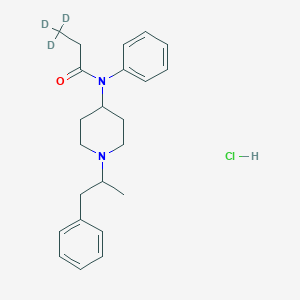

a-Methyl Fentanyl-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

a-Methyl Fentanyl-d3 Hydrochloride: is a synthetic opioid analgesic and a deuterated analog of a-Methyl Fentanyl. This compound is structurally similar to fentanyl, a potent opioid used for pain management. The deuterium substitution in this compound enhances its stability and provides unique pharmacokinetic properties, making it valuable for scientific research and forensic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of a-Methyl Fentanyl-d3 Hydrochloride typically involves a multi-step process. The general synthetic route includes:

Formation of 4-anilinopiperidine: This step involves the reaction of 4-piperidone hydrochloride with aniline in a reducing environment.

Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium.

Conversion to a-Methyl Fentanyl-d3: The final step involves reacting the intermediate with propionyl chloride in the presence of halogenated hydrocarbons, followed by isolation and purification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of efficient catalysts are crucial for high yield and purity .

Analyse Chemischer Reaktionen

Alkylation of 4-Piperidone Hydrochloride

The synthesis begins with alkylation of 4-piperidone monohydrate hydrochloride (12 ) using 2-(bromoethyl)benzene. Optimized conditions involve cesium carbonate in acetonitrile at 80°C, achieving 88% yield compared to 72% in DMF . This step forms N-phenylethylpiperidin-4-one (13 ), a critical intermediate.

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DMF | Cs₂CO₃ | 80°C | 72 |

| CH₃CN | Cs₂CO₃ | 80°C | 88 |

This reaction’s efficiency improves with polar aprotic solvents like acetonitrile, which enhance nucleophilic substitution kinetics .

Reductive Amination

The ketone group in 13 undergoes reductive amination with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane with acetic acid, yielding N-[1-(2-phenylethyl)-4-piperidinyl]aniline (14 ) in 91% yield . Alternative hydride sources like NaBH₄ or NaCNBH₃ reduce yields significantly unless heated (Table 2).

| Hydride Source | Additive | Temperature | Yield (%) |

|---|---|---|---|

| NaBH(OAc)₃ | AcOH | 25°C | 91 |

| NaCNBH₃ | AcOH | 25°C | 64 |

| NaCNBH₃ | AcOH | 80°C | 86 |

Acetic acid protonates the imine intermediate, facilitating hydride attack and preventing side reactions .

Acylation of Piperidineamine

Final acylation of 14 with propionyl chloride or acetic anhydride in dichloromethane produces α-Methyl Fentanyl-d3 Hydrochloride precursors. Propionyl chloride with diisopropylethylamine (DIPEA) achieves 95% yield , while acetic anhydride yields acetylated analogs at 98% efficiency .

| Acylating Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| Propionyl chloride | CH₂Cl₂ | DIPEA | 95 |

| Acetic anhydride | CH₂Cl₂ | DIPEA | 98 |

Steric and electronic factors influence acylation kinetics, with anhydrides requiring milder conditions compared to acid chlorides .

Stereochemical Outcomes

Substituents on the anilino moiety govern stereoselectivity:

-

Ortho-substituted benzoyl derivatives (e.g., 12 , 16–21 ) form E/Z-diastereomers (67:33 to 89:11 ratios) .

-

Bulky 6′-substituents (e.g., isopropyl) stabilize E-amide conformers via steric hindrance, shifting H-4 proton resonances downfield (δ 4.77–4.27 ppm) .

| Compound | Substituent | Diastereomer Ratio (E:Z) |

|---|---|---|

| 12 | 2′-Cl | 89:11 |

| 16 | 2′-Me, 6′-Et | 73:27 |

Deuterium Effects

While explicit data on deuterium’s kinetic impact is limited, isotopic labeling (D₃) enhances metabolic stability in vivo, as inferred from analogous fentanyl studies . This modification reduces oxidative dealkylation rates, prolonging half-life in pharmacological assays .

Key Reaction Optimization Insights

-

Solvent polarity critically affects alkylation efficiency (acetonitrile > DMF) .

-

Acid additives (e.g., AcOH) are essential for reductive amination to stabilize intermediates .

-

Steric bulk in acylating agents dictates reaction rates and stereochemical outcomes .

These findings underscore the precision required in synthesizing α-Methyl Fentanyl-d3 Hydrochloride, balancing yield optimization with stereochemical control.

Wissenschaftliche Forschungsanwendungen

a-Methyl Fentanyl-d3 Hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

Biology: Employed in studies to understand the metabolic pathways and interactions of opioid receptors.

Medicine: Investigated for its potential use in pain management and as a tool to study opioid pharmacodynamics.

Industry: Utilized in the development of new synthetic opioids and in forensic science for drug testing

Wirkmechanismus

a-Methyl Fentanyl-d3 Hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This results in the inhibition of nociceptive neurotransmitter release, providing analgesic effects. The deuterium substitution enhances the compound’s stability and alters its metabolic profile .

Vergleich Mit ähnlichen Verbindungen

Fentanyl: A potent opioid analgesic with a similar structure but without deuterium substitution.

3-Methylfentanyl: Another potent fentanyl analog with higher potency but different pharmacokinetic properties.

α-Methylfentanyl: Similar in structure but lacks the deuterium substitution, resulting in different stability and metabolic characteristics

Uniqueness: a-Methyl Fentanyl-d3 Hydrochloride’s uniqueness lies in its deuterium substitution, which provides enhanced stability and unique pharmacokinetic properties. This makes it a valuable tool for scientific research and forensic applications .

Eigenschaften

Molekularformel |

C23H31ClN2O |

|---|---|

Molekulargewicht |

390.0 g/mol |

IUPAC-Name |

3,3,3-trideuterio-N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-12-8-5-9-13-21)22-14-16-24(17-15-22)19(2)18-20-10-6-4-7-11-20;/h4-13,19,22H,3,14-18H2,1-2H3;1H/i1D3; |

InChI-Schlüssel |

AYZIIWODJOXKNC-NIIDSAIPSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |

Kanonische SMILES |

CCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.